molecular formula C12H17FN2O B137588 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine CAS No. 112914-13-3

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

カタログ番号: B137588
CAS番号: 112914-13-3
分子量: 224.27 g/mol
InChIキー: JHSPPBBJOLKJDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine, also known as this compound, is a useful research compound. Its molecular formula is C12H17FN2O and its molecular weight is 224.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Aminomethy-4-(4-fluorobenzyl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. As an intermediate in the synthesis of various pharmaceuticals, including mosapride, it exhibits a range of biological effects that are crucial for its therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, notably α-tubulin . This compound binds to the large drug-binding cavity of α-tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • Microtubule Disruption : By inhibiting microtubule assembly, the compound affects cellular structure and function, which is essential in cancer treatment.
  • CNS Stimulation : It has been characterized as a potent stimulant of the central nervous system (CNS), indicating potential applications in neuropharmacology.

The biochemical characteristics of this compound include:

  • Bioavailability : Its ability to bind effectively to α-tubulin suggests good bioavailability, making it a candidate for therapeutic use.
  • Cellular Effects : The compound exhibits a wide range of effects on cellular processes, influencing pathways related to cell proliferation and survival.

Pharmacological Profile

The pharmacological profile of this compound includes several notable activities:

Activity Description
Anticancer Properties Induces apoptosis through microtubule disruption; effective against various cancer cell lines.
CNS Stimulation Acts as a stimulant, potentially useful in treating CNS disorders.
Gastrointestinal Motility As an intermediate for mosapride, it promotes gastrointestinal motility .

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that modifications to the morpholine structure could enhance its efficacy against resistant cancer strains .
  • Gastroprokinetic Effects : As an intermediate in mosapride synthesis, it has been shown to improve digestive symptoms associated with chronic gastritis by acting as a selective serotonin 4 receptor agonist .
  • Neuropharmacological Applications : The CNS stimulant properties suggest potential applications in treating conditions such as depression or anxiety disorders, although further research is needed to fully elucidate these effects.

特性

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPPBBJOLKJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437216
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112914-13-3
Record name 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112914-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours. The reaction mixture is adjusted to pH 11 with aqueous sodium hydroxide solution and extracted with chloroform. The organic layer is washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. Removal of the solvent under reduced pressure gives the title compound as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Intermediate 21 was prepared in an analogous manner to Intermediate 1 (Alternative Procedure) from Intermediate 19 and 4-fluorobenzyl chloride, followed by deprotection to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the significance of chirality in synthesizing 2-Aminomethyl-4-(4-fluorobenzyl)morpholine for pharmaceutical applications?

A1: Chirality is crucial because different enantiomers of a molecule can exhibit different biological activities. In the case of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, which is an intermediate for mosapride, ensuring high enantiomeric excess (ee) is critical. The study by [] outlines an asymmetric synthesis route that achieves this. Producing the desired enantiomer with high purity ensures that the final drug interacts specifically with its target, enhancing efficacy and potentially minimizing off-target effects.

Q2: How does the process described in [] offer a more cost-effective approach to synthesizing substituted benzamide derivatives, a class of compounds to which mosapride belongs?

A2: The patent by [] details a process utilizing readily available and cheaper starting materials, specifically highlighting 4-amino-5-chloro-2-ethoxybenzoic acid and 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This approach aims to reduce production costs compared to previously established methods. Moreover, the process emphasizes mild reaction conditions, which can contribute to cost-effectiveness by potentially reducing the need for specialized equipment or energy-intensive steps.

Q3: Why is the development of efficient and scalable synthetic routes for compounds like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine important in a pharmaceutical context?

A3: Efficient and scalable synthesis is paramount in pharmaceutical development to transition from laboratory-scale synthesis to industrial-scale production. In the context of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, an intermediate for mosapride, this translates into being able to meet the demands of manufacturing sufficient quantities of the drug while ensuring consistent quality and cost-effectiveness. The route described in [], for example, with its focus on high enantioselectivity and a reasonable overall yield, represents a step towards a potentially scalable process. This is essential for making the final drug, mosapride, widely accessible to patients.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。